1-(Thiophen-3-yl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-3-yl)hex-1-en-3-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)hex-1-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction between thiophene-3-carboxaldehyde and a suitable enone precursor. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thiophen-3-yl)hex-1-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-3-yl)hex-1-en-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Thiophen-3-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The thiophene ring’s electron-rich nature allows it to participate in various biochemical reactions, enhancing its efficacy as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Thiophen-2-yl)hex-1-en-3-one
- 1-(Thiophen-4-yl)hex-1-en-3-one
- 1-(Furan-3-yl)hex-1-en-3-one
Uniqueness
1-(Thiophen-3-yl)hex-1-en-3-one is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct pharmacological properties and industrial applications .
Eigenschaften
CAS-Nummer |
921206-25-9 |
---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
1-thiophen-3-ylhex-1-en-3-one |
InChI |
InChI=1S/C10H12OS/c1-2-3-10(11)5-4-9-6-7-12-8-9/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
QXDGNQKDVQSGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C=CC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.